molecular formula C9H13NO2 B1627483 2,4-Diethoxypyridine CAS No. 52311-30-5

2,4-Diethoxypyridine

Cat. No. B1627483
CAS RN: 52311-30-5
M. Wt: 167.2 g/mol
InChI Key: NULQHNTZEYOBBS-UHFFFAOYSA-N
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Description

2,4-Diethoxypyridine is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that it may have similar properties to its close relative, 2,4-Dimethoxypyridine1.



Synthesis Analysis

The synthesis of 2,4-Diethoxypyridine is not well-documented in the available literature. However, a related compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, can be synthesized using maltol as a starting material3. The process involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination3.



Molecular Structure Analysis

The molecular structure of 2,4-Diethoxypyridine is not readily available in the literature. However, the structure of a related compound, 2,4-Dimethoxypyridine, has been documented1.



Chemical Reactions Analysis

The specific chemical reactions involving 2,4-Diethoxypyridine are not well-documented in the available literature. However, it’s worth noting that chemical reactions are typically influenced by factors such as temperature, pressure, and the presence of other chemicals4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diethoxypyridine are not well-documented in the available literature. However, the properties of a compound can be influenced by factors such as its molecular structure and the nature of its constituent atoms91011.


Scientific Research Applications

Bromination and Tautomerism Studies

One significant area of research involving 2,4-Diethoxypyridine is in the study of bromination reactions and tautomerism. Kolder and Hertog (2010) found that during the bromination of 2,4-Diethoxypyridine, the 5-bromo derivative is formed, differing from other ethoxy derivatives. This research provides insight into the tautomeric structures of the substances, essential for understanding chemical reactivity and stability (Kolder & Hertog, 2010).

Safety And Hazards

The safety and hazards associated with 2,4-Diethoxypyridine are not well-documented in the available literature. However, it’s important to handle all chemicals with care and to follow appropriate safety protocols1213.


Future Directions

The future directions for research on 2,4-Diethoxypyridine are not well-documented in the available literature. However, the development of new synthetic methods, the exploration of novel applications, and the investigation of its biological activity could be potential areas of interest141516.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2,4-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-6-10-9(7-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQHNTZEYOBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596051
Record name 2,4-Diethoxypyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxypyridine

CAS RN

52311-30-5
Record name 2,4-Diethoxypyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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